molecular formula C18H21N3O3S B4304563 N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B4304563
M. Wt: 359.4 g/mol
InChI Key: FEFHFVVVTDMALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as BZS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BZS is a sulfonamide derivative that belongs to the benzimidazole class of compounds.

Mechanism of Action

The exact mechanism of action of N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which may be due to its ability to inhibit the activity of certain enzymes and proteins involved in the inflammatory response. N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been shown to inhibit the growth of cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is its relatively simple synthesis method, which allows for large-scale production. N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been shown to have a range of potential applications in scientific research, including as an anticancer and anti-inflammatory agent. However, one limitation of N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is its relatively limited research to date, with most studies being carried out in animal models.

Future Directions

There are several potential future directions for research on N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide. One area of interest is its potential as a neuroprotective agent, with studies showing its ability to protect neurons from damage in animal models of neurodegenerative diseases. Another area of interest is its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its potential applications in scientific research.

Scientific Research Applications

N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been investigated as a potential anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. Additionally, N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been studied as a potential neuroprotective agent, with studies showing its ability to protect neurons from damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-benzyl-1,3-diethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-20-16-11-10-15(12-17(16)21(4-2)18(20)22)25(23,24)19-13-14-8-6-5-7-9-14/h5-12,19H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFHFVVVTDMALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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